
Diethyl 3-methylbut-2-en-1-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-methylbut-2-en-1-yl phosphate is an organophosphorus compound with the molecular formula C9H19O4P It is a derivative of phosphoric acid and is characterized by the presence of a phosphate group attached to a 3-methylbut-2-en-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methylbut-2-en-1-yl phosphate typically involves the reaction of 3-methylbut-2-en-1-ol with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the phosphorus atom of the phosphorochloridate, resulting in the formation of the phosphate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-methylbut-2-en-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce phosphites or phosphines.
Aplicaciones Científicas De Investigación
Diethyl 3-methylbut-2-en-1-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 3-methylbut-2-en-1-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in signaling pathways by acting as a phosphate donor or acceptor.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 3-methylbutyl phosphate: Similar structure but lacks the double bond in the butenyl group.
Dimethylallyl diphosphate: Contains two phosphate groups and is involved in isoprenoid biosynthesis.
3-Methylbut-2-en-1-yl pivalate: An ester with a similar alkyl chain but different functional group.
Uniqueness
Diethyl 3-methylbut-2-en-1-yl phosphate is unique due to its specific structure, which combines the properties of both the phosphate group and the 3-methylbut-2-en-1-yl moiety. This unique combination allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
64135-15-5 |
|---|---|
Fórmula molecular |
C9H19O4P |
Peso molecular |
222.22 g/mol |
Nombre IUPAC |
diethyl 3-methylbut-2-enyl phosphate |
InChI |
InChI=1S/C9H19O4P/c1-5-11-14(10,12-6-2)13-8-7-9(3)4/h7H,5-6,8H2,1-4H3 |
Clave InChI |
JLRIEAHNAPBAMX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


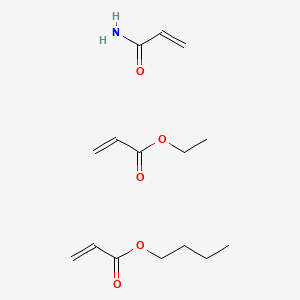
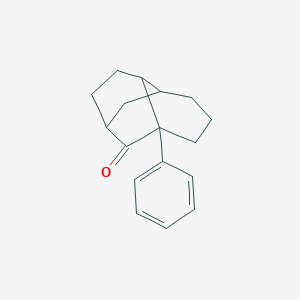
![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)

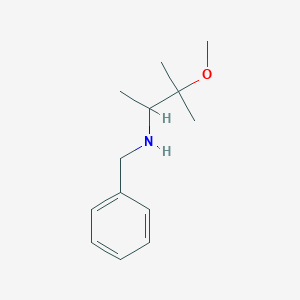
![4,9-Dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14497114.png)

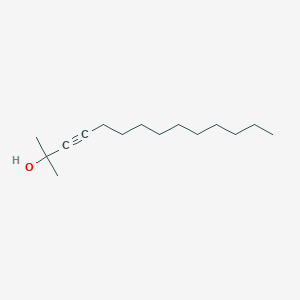
![2-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-7H-1-benzopyran-7-one](/img/structure/B14497126.png)
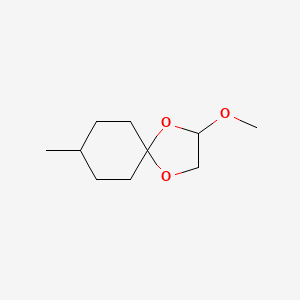



![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)
